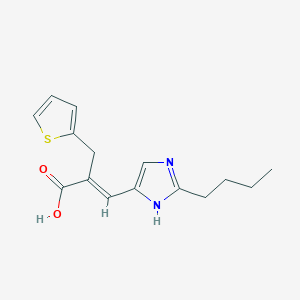

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid

Descripción general

Descripción

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is a complex organic compound that features both imidazole and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid typically involves multi-step reactions starting from simpler precursors. The reaction conditions often require the use of catalysts such as nickel or copper to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated reaction monitoring would ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups to the imidazole or thiophene rings.

Aplicaciones Científicas De Investigación

Antihypertensive Properties

The compound functions as an angiotensin II receptor blocker (ARB), effectively regulating hypertension induced by angiotensin II. ARBs are crucial in managing high blood pressure and are often prescribed for patients with hypertension and related cardiovascular diseases. Research indicates that compounds like (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid can significantly lower blood pressure by preventing the action of angiotensin II, thereby promoting vasodilation and reducing vascular resistance .

Treatment of Congestive Heart Failure

In addition to its antihypertensive effects, this compound has been studied for its potential benefits in treating congestive heart failure. By blocking the effects of angiotensin II, it helps alleviate symptoms associated with heart failure, such as fluid retention and increased cardiac workload .

Renal Protection

Research has shown that angiotensin II plays a detrimental role in renal pathophysiology. The application of this compound may provide protective effects against renal failure by mitigating the harmful effects of angiotensin II on kidney function, thus preserving glomerular filtration rates and reducing proteinuria .

Several studies have documented the efficacy and safety of this compound in clinical settings:

Clinical Trials

A notable clinical trial investigated the effectiveness of Eprosartan and its derivatives, including this compound, in patients with essential hypertension. Results indicated significant reductions in systolic and diastolic blood pressure compared to placebo groups, supporting its use as an effective antihypertensive agent .

Comparative Studies

Comparative studies have shown that this compound exhibits similar efficacy to other ARBs while presenting a favorable side effect profile. These findings suggest that this compound could be a viable alternative for patients who experience adverse effects from other medications in this class .

Neurological Disorders

Preliminary studies suggest that ARBs may have neuroprotective effects, leading to investigations into their role in conditions such as Alzheimer's disease and stroke recovery.

Combination Therapies

Research is also examining the synergistic effects of combining this compound with other antihypertensive agents to enhance therapeutic outcomes while minimizing side effects.

Mecanismo De Acción

The mechanism by which (E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. The thiophene ring can participate in π-π stacking interactions, further stabilizing these interactions. These combined effects can modulate the activity of enzymes or receptors, leading to various biological outcomes .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole derivatives: Compounds like 1-benzyl-2-aryl-1H-imidazole share the imidazole core but differ in their substituents, leading to different chemical and biological properties.

Thiophene derivatives: Compounds such as 2-acetylthiophene have the thiophene ring but lack the imidazole moiety, resulting in distinct reactivity and applications.

Uniqueness

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is unique due to the combination of the imidazole and thiophene rings in its structure. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to compounds containing only one of these rings .

Actividad Biológica

Overview

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid is an organic compound characterized by the presence of both imidazole and thiophene rings. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 290.4 g/mol

- CAS Number : 1169702-90-2

The compound's unique structure allows it to interact with various biological targets, potentially leading to significant therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to:

- Interact with Enzymes and Receptors : The imidazole ring can function as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.

- Stabilize Protein-Ligand Interactions : The thiophene ring can engage in π-π stacking interactions, enhancing the stability of these complexes.

Antimicrobial Activity

Research indicates that compounds containing imidazole and thiophene moieties exhibit substantial antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| Streptomycin | 28 | Various |

This table illustrates the comparative antimicrobial efficacy of different compounds, highlighting the potential of this compound in similar applications.

Anticancer Activity

The compound's ability to inhibit histone deacetylases (HDACs) has been explored, with findings suggesting that it may act as a selective inhibitor against specific HDAC isoforms. For example, azumamide derivatives, structurally related to our compound, showed IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11 . This indicates a potential for developing anticancer therapies through modulation of gene expression.

Study on Imidazole Derivatives

A comprehensive review by Jain et al. evaluated various imidazole derivatives for their antimicrobial properties. The study highlighted that modifications in the substituents significantly influenced the biological activity . This suggests that this compound could be optimized for enhanced efficacy through structural variations.

In Vivo Studies

In vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate promising bioavailability and low toxicity profiles, which are critical for further development as a pharmaceutical agent.

Propiedades

IUPAC Name |

(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-2-3-6-14-16-10-12(17-14)8-11(15(18)19)9-13-5-4-7-20-13/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIOOOCNPZYATO-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C=C(CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1)/C=C(\CC2=CC=CS2)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.